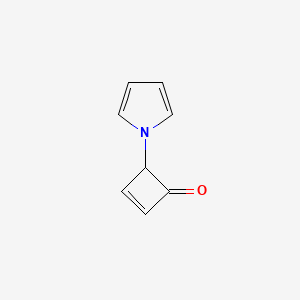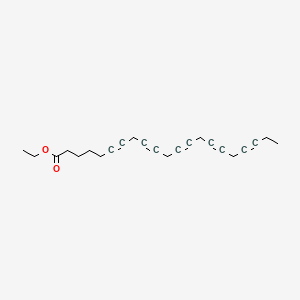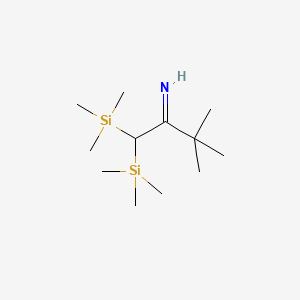
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine is an organosilicon compound with the molecular formula C12H30Si2. This compound is characterized by the presence of two trimethylsilyl groups attached to a butan-2-imine backbone. It is commonly used in organic synthesis and materials science due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine typically involves the reaction of 3,3-Dimethyl-1,1-bis(trimethylsilyl)butane with an appropriate amine source under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the butane derivative, followed by the addition of an amine to form the imine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of halogenated or organometallic derivatives.
科学的研究の応用
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine has several applications in scientific research:
Materials Science: Employed in the synthesis of organosilicon polymers and materials with unique properties such as hydrophobicity and thermal stability.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in biochemical assays.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups can stabilize reaction intermediates, facilitating the formation of desired products. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-1,1-bis(trimethylsilyl)-1-butene
- 1,1,3,3-Tetramethyldisiloxane
- Bis(trimethylsilyl) diethyl silicate
Uniqueness
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine is unique due to its imine functionality combined with the presence of two trimethylsilyl groups. This combination imparts distinct chemical reactivity and stability, making it valuable in various synthetic and industrial applications. The compound’s ability to undergo diverse chemical reactions and its utility in protecting functional groups during synthesis further highlight its uniqueness compared to similar compounds.
特性
IUPAC Name |
3,3-dimethyl-1,1-bis(trimethylsilyl)butan-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29NSi2/c1-12(2,3)10(13)11(14(4,5)6)15(7,8)9/h11,13H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFKVWSSVOLVHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)C([Si](C)(C)C)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

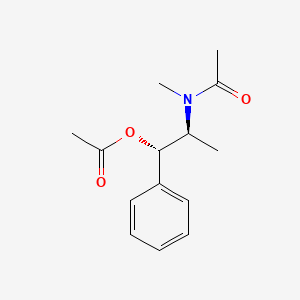
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]decane](/img/structure/B582616.png)
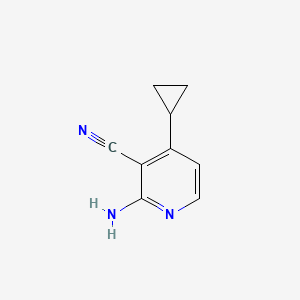
![1,2,8-Triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B582621.png)
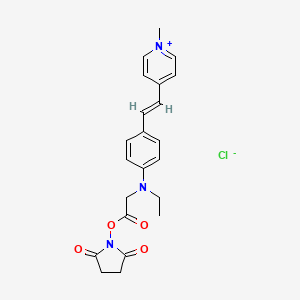
![2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-5,6-diol](/img/structure/B582626.png)
